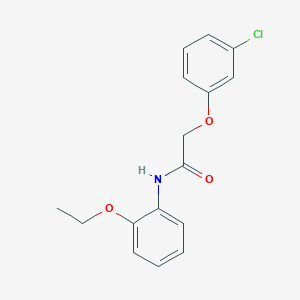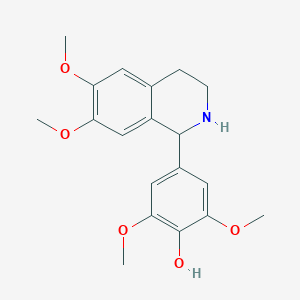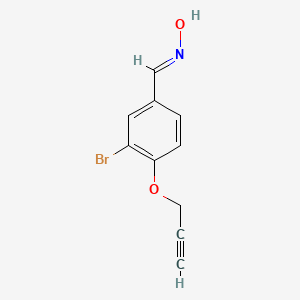![molecular formula C19H24FN3OS B5540347 1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)
1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a class of chemicals that can be synthesized for research in pharmacology, particularly for investigating potential therapeutic targets and mechanisms. Its structure suggests it could interact with biological receptors or enzymes, providing insight into new drug development.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including O-alkylation, amidation, and reductive amination. For instance, the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, involves O-alkylation of 3-(1-triphenylmethyl-1H-imidazol-4-yl)propanol with 4-[18F]fluorobenzyl bromide (Iwata et al., 2000). Such methods may be adaptable for synthesizing the compound .
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction, provides insights into the arrangement of atoms within a molecule. The crystal structure of closely related compounds reveals information on intermolecular interactions, which is crucial for understanding the compound's reactivity and potential binding to biological targets (Mahesha et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biological receptors, which can be explored through in vitro pharmacology studies. For example, compounds structurally similar to the target molecule have been synthesized and evaluated for their potential as PET ligands for the histamine H3 receptor (Windhorst et al., 1999).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are fundamental for understanding a compound's behavior under different conditions. Studies on related compounds provide valuable data on these aspects, which can be inferred for the compound (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, such as stability, reactivity, and potential biological activity, are crucial for developing new pharmacological agents. Investigations into related compounds' binding affinity and receptor interactions offer insights into the chemical properties that may apply to "1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine" (Labas et al., 2011).
Applications De Recherche Scientifique
Anti-Alzheimer's Agents
A study focused on the synthesis of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, evaluated for anti-Alzheimer's activity, suggests that compounds structurally related to "1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine" show promise as anti-Alzheimer's agents. These compounds were designed based on the lead compound donepezil, highlighting the importance of the benzylated component in enhancing therapeutic profiles against Alzheimer's disease (M. Gupta et al., 2020).
Antithrombotic Treatment
Research into GPIIb/IIIa integrin antagonists indicates that compounds incorporating fluorobenzyl and piperidine structures, akin to "1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine," are potent and orally active fibrinogen receptor antagonists. These findings suggest their potential utility in antithrombotic treatments, especially in acute phases (Y. Hayashi et al., 1998).
Anticancer Activity
A study on fluoro-substituted benzo[b]pyran compounds, which share a structural resemblance to the query compound, demonstrates significant anticancer activity against lung, breast, and CNS cancer cell lines. This research underscores the potential of structurally related compounds in cancer therapy (A. G. Hammam et al., 2005).
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-1-[3-(1-methylimidazol-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3OS/c1-22-11-9-21-19(22)16-3-2-10-23(13-16)18(24)8-12-25-14-15-4-6-17(20)7-5-15/h4-7,9,11,16H,2-3,8,10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZXUZVGHMZWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCCN(C2)C(=O)CCSCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)

![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)
![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)



![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)
![6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5540357.png)
![(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5540363.png)
![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)
